molecular formula C7H4N4 B15157020 1H-pyrazolo[3,4-b]pyridine-6-carbonitrile

1H-pyrazolo[3,4-b]pyridine-6-carbonitrile

Cat. No.: B15157020
M. Wt: 144.13 g/mol
InChI Key: HRYPFDDCHTUXPW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine-6-carbonitrile is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

The synthesis of 1H-pyrazolo[3,4-b]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole with 2-chloronicotinonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial production methods for this compound are not extensively documented, but the synthetic routes generally follow similar principles, with optimizations for scale-up and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields N-oxides, while substitution reactions produce various substituted pyrazolopyridines .

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyridine-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-pyrazolo[3,4-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The inhibition of these kinases disrupts downstream signaling pathways, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]pyridine-6-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .

Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-2-1-5-4-9-11-7(5)10-6/h1-2,4H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYPFDDCHTUXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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